2-Bromo-N-(2-bromophenyl)butanamide

Description

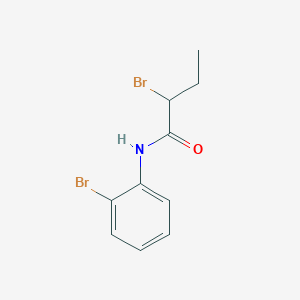

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2-bromophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO/c1-2-7(11)10(14)13-9-6-4-3-5-8(9)12/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNSEOMVZCVSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N 2 Bromophenyl Butanamide and Analogues

Precursor Synthesis and Halogenation Strategies

The construction of the target molecule hinges on the effective synthesis of its precursors and the selective introduction of bromine atoms.

Bromination at the α-Position of the Butanamide Moiety

A key step in the synthesis is the selective bromination of the carbon atom adjacent to the carbonyl group (the α-position) of the butanamide structure. This transformation is typically achieved through electrophilic substitution on an enol or enolate intermediate. youtube.com

Common brominating agents for this purpose include N-bromosuccinimide (NBS) and elemental bromine (Br₂). nsf.govmdpi.com The reaction is often carried out under acidic or basic conditions to facilitate the formation of the reactive enol or enolate. youtube.com For instance, the use of bromine in glacial acetic acid or with a Lewis acid catalyst can promote the reaction. mdpi.com Alternatively, base-mediated approaches can be employed, though they may sometimes lead to multiple halogenations. youtube.com The choice of solvent and reaction conditions is critical to control selectivity and minimize the formation of byproducts, such as di-brominated compounds or ring-brominated species. mdpi.com

Researchers have developed various protocols to optimize this α-bromination. For example, acid-free methods using bromine in diethyl ether have been reported. mdpi.com Continuous flow procedures have also been explored to enhance reaction control and yield. mdpi.com

Amide Bond Formation via Coupling Reactions for N-Arylation

The formation of the amide bond between a carboxylic acid derivative and an amine is a fundamental transformation in organic synthesis. researchgate.net In the context of 2-bromo-N-(2-bromophenyl)butanamide, this involves the coupling of a 2-bromobutanoyl derivative with 2-bromoaniline (B46623).

A traditional and straightforward method for amide bond formation is the Schotten-Baumann reaction, which involves reacting an acyl chloride with an amine in the presence of a base. syr.educhemguide.co.uk This method is often efficient for simple substrates. syr.edu For the synthesis of the target molecule, 2-bromobutanoyl chloride would be reacted with 2-bromoaniline. chemguide.co.uknih.govyoutube.com The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk The use of a base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the hydrogen chloride byproduct. hud.ac.uk

Modern advancements in coupling reagents have provided milder and more efficient alternatives for amide bond formation, particularly for more complex or sensitive substrates. organic-chemistry.org

Stereoselective Synthesis of Chiral Butanamide Derivatives

The synthesis of chiral butanamide derivatives, where the stereochemistry at the α-carbon is controlled, is an area of significant interest. This can be achieved through several strategies. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the butanamide precursor to direct the stereochemical outcome of a subsequent reaction, such as α-bromination. nih.gov

Another powerful method is organocatalytic asymmetric synthesis. rsc.org Chiral catalysts, such as C₂-symmetric diphenylpyrrolidine or imidazolidine (B613845) derivatives, can be used to catalyze the enantioselective α-bromination of aldehydes and ketones, which can then be converted to the corresponding chiral butanamides. rsc.org Additionally, conjugate addition reactions of lithium amides to α,β-unsaturated esters derived from chiral starting materials can produce chiral β-amino esters, which are precursors to chiral amides. nih.gov The stereoselectivity of these reactions can be influenced by factors such as the choice of catalyst, solvent, and the steric properties of the reactants. nih.gov

Advanced Catalytic Approaches in Butanamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. researchgate.netnih.gov The Buchwald-Hartwig amination, in particular, has emerged as a general and widely used method for the synthesis of N-aryl amides. wikipedia.orglibretexts.orgrug.nl This reaction involves the coupling of an aryl halide or pseudohalide with an amide in the presence of a palladium catalyst and a suitable ligand. syr.edunih.gov

The development of various generations of catalyst systems, often employing sterically hindered and electron-rich phosphine (B1218219) ligands, has greatly expanded the scope and efficiency of this transformation. wikipedia.orgmit.edu These catalysts can promote the coupling of a wide range of amides with aryl bromides, chlorides, and triflates under relatively mild conditions. syr.edumit.edu The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amide, deprotonation, and reductive elimination to form the N-aryl amide product. libretexts.org

For the synthesis of this compound, this methodology could be applied by coupling 2-bromobutanamide (B1267324) with 1,2-dibromobenzene. The choice of ligand and reaction conditions would be crucial to achieve selective mono-arylation.

Copper-Mediated Reaction Pathways for Brominated Amides

Copper-mediated reactions offer an alternative and often complementary approach to palladium-catalyzed methods for the synthesis of amides. acs.org Copper catalysis can be used for the amidation of C-H bonds, providing a direct route to N-aryl amides without the need for pre-functionalized aryl halides. acs.orgacs.org

Copper-catalyzed methods have also been developed for the synthesis of primary amides from various starting materials. nih.gov In the context of brominated amides, copper catalysts can be employed in radiobromination reactions of aryl boronic esters to produce radiolabeled compounds. nih.gov While not a direct synthesis of the target molecule, this highlights the utility of copper in reactions involving bromine incorporation.

Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of β-boryl amides, demonstrating the versatility of copper in constructing complex amide structures. chinesechemsoc.org

Photocatalytic and Electrocatalytic Methodologies in Amide Synthesis

Photocatalytic Synthesis: Visible-light photoredox catalysis offers a sustainable and powerful method for forging C-N bonds to create N-aryl amides. rsc.orgnih.govnih.gov These reactions harness the energy from light to generate reactive intermediates that would be difficult to access through thermal methods. youtube.com The process typically involves a photocatalyst, such as an iridium or ruthenium complex or an organic dye, which, upon light absorption, initiates a single-electron transfer (SET) process. youtube.comacs.org This can be applied to amide synthesis through various mechanistic pathways, including the coupling of aryl halides with amines. virginia.edu

Dual catalysis systems, combining a photoredox catalyst with a transition metal catalyst like nickel, have proven particularly effective for aryl-amine cross-coupling reactions. virginia.eduyoutube.com This approach overcomes some limitations of traditional palladium-catalyzed methods and expands the substrate scope to include more challenging partners. youtube.com For the synthesis of this compound, a potential photocatalytic route would involve the coupling of 2-bromoaniline with an activated butanoic acid derivative or the direct C-H functionalization of a suitable precursor.

Electrocatalytic Synthesis: Electrosynthesis represents another green and increasingly popular alternative for amide bond formation, avoiding the need for chemical oxidants or coupling agents. rsc.orgresearchgate.net These reactions use electrical current to drive the formation of the amide bond, often with high chemoselectivity and efficiency. acs.orgacs.org

Several electrocatalytic strategies are applicable:

Oxidative Coupling: Amides can be synthesized via the electrochemical oxidation of hemiaminals, which are formed in situ from aldehydes and amines. acs.orgacs.org Using a gold electrocatalyst has been shown to facilitate this transformation efficiently in a continuous flow system. acs.orgacs.org

From Carboxylic Acids: Direct electrochemical amidation of carboxylic acids with amines can be achieved, sometimes mediated by reagents that form acyl radicals or other activated species upon electrochemical activation. rsc.org

From Thioacids: The electro-oxidation of thioaliphatic acids generates disulfide intermediates, which then react smoothly with amines to form the corresponding amides in excellent yields without the need for a catalyst or activator. nih.gov

These light- and electricity-driven methods represent the frontier of amide synthesis, offering mild, controllable, and environmentally benign pathways potentially suitable for producing complex molecules like this compound.

Optimization of Reaction Conditions and Scalability Considerations

The successful synthesis of a target molecule, especially one with potentially challenging steric or electronic properties like this compound, hinges on the careful optimization of reaction conditions. Key parameters include solvent, temperature, catalyst systems, and purification methods, all of which influence reaction rate, yield, purity, and scalability.

Solvent Selection and Temperature Control

The choice of solvent and the reaction temperature are critical variables that can dramatically affect the outcome of an amidation reaction. Solvents can influence reactant solubility, stabilize transition states, and mediate heat transfer. Temperature directly impacts the reaction rate and can determine whether the desired product is formed or if decomposition or side reactions dominate.

In a study on a particularly challenging amide coupling between sterically hindered substrates, a solvent screen was performed. The results, summarized in the table below, demonstrate that while polar aprotic solvents like DMF were initially tested, a less polar solvent like dichloromethane (B109758) (CH₂Cl₂) ultimately provided superior results, especially when combined with elevated temperatures. rsc.org

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | rt | 24 | 8 | — |

| 2 | DMF | 80 | 2.5 | 43 | 20 |

| 3 | CH₂Cl₂ | rt | 24 | 23 | — |

| 4 | CH₂Cl₂ | 80 | 4 | 85 | 61 |

| 5 | CH₂Cl₂ | 100 | 7 | 96 | 78 |

| 6 | CH₂Cl₂ | 80 | 24 | 100 | 85 |

Table 1: Optimization of solvent and temperature for a sterically hindered amide coupling. Data sourced from a study on BTFFH promoted coupling. rsc.org 'rt' denotes room temperature.

Similarly, another study found that elevating the reaction temperature from room temperature to 50 °C was essential for achieving an efficient transformation, increasing the isolated yield from negligible to 79%. nih.govacs.org This highlights that thermal energy is often required to overcome the activation barrier for sterically demanding or electronically deactivated substrates, such as 2-bromoaniline.

Catalyst and Ligand Screening for Enhanced Selectivity and Yields

For the synthesis of N-aryl amides, catalyst selection is paramount. The direct acylation of 2-bromoaniline with 2-bromobutanoyl chloride or an activated carboxylic acid is a primary route.

Activating Agents: Standard coupling reactions often rely on activating agents to convert the carboxylic acid into a more reactive species. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation under relatively mild conditions (80-100 °C). acs.org

Transition Metal Catalysis: An alternative strategy involves a cross-coupling reaction. The Buchwald-Hartwig amination, traditionally catalyzed by palladium, is a powerful method for forming C-N bonds between aryl halides and amines. youtube.com More recently, nickel has emerged as a cheaper and more earth-abundant alternative to palladium. youtube.com Screening various combinations of metal precursors (e.g., Pd(OAc)₂, NiCl₂·glyme) and ligands (e.g., phosphine-based ligands like Xantphos or Johnphos) is crucial for optimizing the reaction for a specific substrate pair like 2-bromoaniline and a butanamide equivalent. The ligand plays a critical role in stabilizing the metal center and facilitating the key steps of oxidative addition and reductive elimination.

The table below shows a selection of catalyst systems used in modern C-N bond formation reactions, which would be starting points for developing a synthesis for this compound.

| Catalytic Approach | Catalyst/Reagent | Reaction Type | Typical Conditions |

|---|---|---|---|

| Direct Amidation | B(OCH₂CF₃)₃ | Carboxylic Acid + Amine | MeCN, 80-100 °C |

| Buchwald-Hartwig Amination | Palladium Precursor + Ligand | Aryl Halide + Amine | Toluene (B28343) or Dioxane, Base, 80-110 °C |

| Photoredox/Nickel Dual Catalysis | Ir or Ru Photocatalyst + Ni Catalyst | Aryl Halide + Amine | Visible Light, Amine Base, rt |

| Electrocatalysis | Gold (Au) Electrode | Aldehyde + Amine | Flow reactor, basic conditions |

Table 2: Representative catalytic systems for amide synthesis and N-arylation. youtube.comacs.orgacs.orgacs.org

Isolation and Purification Techniques for Amide Compounds

The final stage of any synthesis is the isolation and purification of the target compound. For amide compounds, particularly crystalline solids, several techniques are employed.

Column Chromatography: This is a standard method for purifying organic compounds. For amides, a common stationary phase is silica (B1680970) gel with an eluent system such as a mixture of hexane (B92381) and ethyl acetate. researchgate.net However, it is noted that significant product loss can occur on silica gel for some amides. researchgate.net Purification of brominated aromatic compounds often involves column chromatography on silica gel. nih.gov

Recrystallization: For crystalline amides, recrystallization is often the method of choice as it can provide high purity and avoid the potential losses associated with chromatography. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out. Suitable solvents for amides include polar options like ethanol, acetone, or acetonitrile, with the latter often giving excellent results. researchgate.net

Specialized Recrystallization for Bromo-Aromatics: A patented process for purifying brominated aromatic compounds involves recrystallization from a solvent such as toluene or dichloromethane in the presence of a base (e.g., pyridine, triethylamine, or sodium carbonate). google.com This procedure is designed to remove impurities like residual bromine or hydrogen bromide by heating under pressure. google.com

Washing and Extraction: Before final purification, a standard aqueous workup is typically performed. This involves extracting the product into an organic solvent and washing the organic layer with water, brine, or dilute acidic/basic solutions to remove inorganic salts and water-soluble impurities.

The choice of purification technique depends on the physical properties of the amide (e.g., crystallinity, polarity) and the nature of the impurities present.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo N 2 Bromophenyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 2-Bromo-N-(2-bromophenyl)butanamide provides critical information regarding the number of distinct proton environments, their chemical shifts, and their coupling interactions. The deshielding effects of the electronegative bromine and nitrogen atoms, as well as the aromatic ring, significantly influence the spectral features.

The spectrum is expected to exhibit signals corresponding to the aromatic protons on the 2-bromophenyl group, the amide proton (N-H), the methine proton adjacent to the bromine atom on the butanamide chain, the methylene (B1212753) protons, and the terminal methyl protons. The integration of these signals would correspond to the number of protons in each environment.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz |

| Aromatic-H | 7.20 - 7.80 | Multiplet | |

| Amide-H (N-H) | 8.00 - 8.50 | Singlet (broad) | |

| Methine-H (CH-Br) | 4.50 - 4.80 | Triplet | 7.0 - 8.0 |

| Methylene-H (CH₂) | 2.00 - 2.30 | Sextet | 7.0 - 8.0 |

| Methyl-H (CH₃) | 1.00 - 1.20 | Triplet | 7.0 - 8.0 |

Note: Predicted data is based on spectral analysis of similar compounds and computational software. Actual experimental values may vary.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

The carbonyl carbon of the amide group is expected to appear significantly downfield due to the strong deshielding effect of the double-bonded oxygen. The carbons of the aromatic ring will resonate in the typical aromatic region, with their specific shifts influenced by the bromine substituent and the amide linkage. The aliphatic carbons of the butanamide chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168.0 - 172.0 |

| Aromatic (C-Br) | 115.0 - 120.0 |

| Aromatic (C-N) | 135.0 - 140.0 |

| Aromatic (CH) | 120.0 - 130.0 |

| Methine (CH-Br) | 50.0 - 55.0 |

| Methylene (CH₂) | 30.0 - 35.0 |

| Methyl (CH₃) | 10.0 - 15.0 |

Note: Predicted data is based on spectral analysis of similar compounds and computational software. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling between adjacent protons. Cross-peaks would be expected between the methine proton (CH-Br) and the adjacent methylene protons (CH₂), and between the methylene protons and the terminal methyl protons (CH₃), confirming the butanamide chain's structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the butanamide chain and the 2-bromophenyl ring. Key correlations would be expected from the amide proton (N-H) to the carbonyl carbon and to the aromatic carbon at the point of attachment.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups.

Characteristic FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3250 - 3350 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

| Amide (C=O) | Stretching (Amide I) | 1640 - 1680 |

| Amide (N-H) | Bending (Amide II) | 1520 - 1570 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Alkyl (C-Br) | Stretching | 550 - 650 |

| Aryl (C-Br) | Stretching | 1030 - 1070 |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Characteristic FT-Raman Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

| Amide (C=O) | Stretching (Amide I) | 1640 - 1680 |

| Aromatic Ring | Breathing | 990 - 1010 |

| C-Br | Stretching | 550 - 650 |

The combination of these spectroscopic techniques provides a robust and detailed structural elucidation of this compound, confirming the presence of all key functional groups and their precise arrangement within the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound. For this compound, both high-resolution and electron ionization mass spectrometry would provide critical data for its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. The molecular formula of this compound is C10H11Br2NO. The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, 79Br (50.69% abundance) and 81Br (49.31% abundance). This isotopic distribution will result in a characteristic pattern in the mass spectrum.

The expected exact masses for the most abundant isotopic combinations of the molecular ion [M]+ are presented in the table below. The most intense peak would correspond to the combination of one 79Br and one 81Br isotope, flanked by peaks for the 79Br-79Br and 81Br-81Br isotopologues.

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| [C10H11(79Br)2NO]+ | 319.9256 | ~25.7 |

| [C10H11(79Br)(81Br)NO]+ | 321.9236 | ~50.0 |

| [C10H11(81Br)2NO]+ | 323.9216 | ~24.3 |

This data is predictive and based on theoretical calculations.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

Electron Ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule, providing valuable information about its structure. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments.

Key predicted fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a butanoyl cation or related fragments.

Amide bond cleavage: Scission of the amide C-N bond, resulting in the formation of a bromophenylaminium radical cation and a bromo-butanoyl cation.

Loss of bromine: The C-Br bonds are relatively weak and can cleave to produce [M-Br]+ ions. Due to the two bromine isotopes, this would result in a characteristic doublet of peaks.

McLafferty rearrangement: If sterically feasible, a gamma-hydrogen transfer from the butyl chain to the carbonyl oxygen could occur, followed by the elimination of a neutral alkene molecule.

The presence of bromine atoms is expected to be a dominant feature in the mass spectrum, with many fragment ions containing bromine exhibiting the characteristic isotopic pattern. docbrown.infodocbrown.info

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would reveal its absolute configuration, molecular conformation, and the nature of intermolecular interactions.

Determination of Absolute Configuration and Molecular Conformation

Assuming the molecule crystallizes in a non-centrosymmetric space group, the absolute configuration of the chiral center at the second carbon of the butanamide chain could be determined. The conformation of the molecule, including the torsion angles between the phenyl ring, the amide plane, and the alkyl chain, would be precisely defined. Based on studies of similar N-aryl amides, it is anticipated that the amide group would be relatively planar. nih.govresearchgate.netresearchgate.net

Analysis of Intramolecular Interactions

The relative positioning of the substituents on the phenyl ring and the butanamide side chain could lead to specific intramolecular interactions. These might include:

Steric Hindrance: The bulky bromine atom on the phenyl ring could sterically interact with the butanamide side chain, affecting the rotational freedom around the N-C(aryl) bond.

Investigation of Crystal Packing and Supramolecular Assemblies

In the solid state, molecules of this compound would pack in a specific arrangement dictated by intermolecular forces. Based on the crystal structures of related bromo-substituted N-phenylacetamides, the following interactions are expected to be significant: nih.govresearchgate.netresearchgate.net

N-H···O Hydrogen Bonding: This is a very common and strong interaction in amides, where the amide hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This typically leads to the formation of one-dimensional chains or tapes. nih.govresearchgate.net

Halogen Bonding: The bromine atoms could act as halogen bond donors, interacting with electron-rich atoms like the carbonyl oxygen or even the aromatic ring of an adjacent molecule.

Table 2: Predicted Crystal and Refinement Data for this compound

| Parameter | Predicted Value/Type |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or P-1 (common for similar amides) |

| Intermolecular Interactions | N-H···O hydrogen bonds, Halogen bonds, π-π stacking |

This data is predictive and based on common observations for similar molecular structures.

Computational and Theoretical Investigations of 2 Bromo N 2 Bromophenyl Butanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods can elucidate molecular geometry, stability, and electronic characteristics without the need for empirical data.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 2-Bromo-N-(2-bromophenyl)butanamide, DFT would be employed to perform geometry optimization, a process that locates the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This calculation would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide insights into the electronic structure, including the distribution of electron density and the total electronic energy of the molecule. These fundamental calculations are the starting point for many other computational analyses.

For situations requiring higher accuracy, ab initio (from first principles) methods such as Møller-Plesset (MP) perturbation theory or Coupled Cluster (CC) theory can be utilized. These methods more explicitly account for electron correlation, which is the interaction between individual electrons. While computationally more demanding than DFT, methods like MP2 or CCSD(T) can provide benchmark-quality data on the electronic structure and energy of the molecule, serving as a reference for less computationally intensive methods.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies (related to Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, computational models can aid in the interpretation of experimental spectra. For this compound, theoretical vibrational spectra could be computed and compared with experimental FTIR and FT-Raman data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for understanding chemical reactivity and electronic transitions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com A smaller gap generally suggests a more reactive molecule. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. mdpi.com

Table 1: Global Reactivity Descriptors Derived from FMO Theory

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.commdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more polarizable and reactive. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A global measure of electrophilic character. mdpi.com |

| Nucleophilicity (N) | - | A measure of the electron-donating capability of a molecule. |

This table is based on established theoretical chemistry principles. The formulas are standard definitions used in computational studies. mdpi.commdpi.com

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure picture. uni-muenchen.dewisc.edu This method is particularly useful for analyzing intramolecular interactions.

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, it is possible to quantify charge transfer and delocalization within the molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. wisc.edu Larger E(2) values indicate stronger interactions, which can be critical for understanding molecular stability, conformation, and reactivity. For this compound, NBO analysis could reveal hyperconjugative effects, such as the interaction of lone pairs on the oxygen or bromine atoms with antibonding orbitals in other parts of the molecule. nih.govuni-muenchen.dewisc.eduresearchgate.net

Electrostatic Potential Mapping

A molecular electrostatic potential (MEP) map is a valuable computational tool used to visualize the charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons. In such a map, areas of negative potential, typically colored in shades of red, indicate electron-rich regions that are susceptible to electrophilic attack. Conversely, regions with positive potential, usually colored in blue, are electron-poor and are prone to nucleophilic attack. Intermediate potentials are often shown in green.

For this compound, an MEP analysis would be expected to reveal a negative potential around the carbonyl oxygen of the amide group, indicating its susceptibility to electrophilic interaction and its role as a hydrogen bond acceptor. The nitrogen and bromine atoms would also influence the electrostatic potential distribution. The aromatic ring would likely exhibit a complex potential landscape due to the presence of the bromine substituent and the amide group. However, without specific computational studies, a detailed description and data table for the MEP of this compound cannot be provided.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure, or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By scanning the rotational barriers around key single bonds, such as the C-N bond of the amide linkage and the C-C bonds in the butanamide chain, the most stable, low-energy conformations of this compound could be identified.

This analysis would provide insights into the preferred shape of the molecule and the energy required to transition between different conformations. Such information is crucial for understanding how the molecule might interact with biological targets or pack in a crystal lattice. Unfortunately, no published conformational analysis or potential energy surface data for this compound is available.

Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is quantified by the hyperpolarizability (β) of the molecule. Computational methods, such as Density Functional Theory (DFT), can be used to predict the NLO properties of a compound.

For this compound, a computational study would involve calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to assess its potential as an NLO material. These calculations would depend on the electronic structure of the molecule, including the distribution of electron-donating and electron-withdrawing groups. As no such computational studies have been reported for this specific compound, a quantitative analysis of its NLO properties and a corresponding data table cannot be presented.

Reactivity and Derivatization Chemistry of 2 Bromo N 2 Bromophenyl Butanamide

Nucleophilic Substitution Reactions at the α-Bromine Center

The bromine atom at the α-position to the carbonyl group is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. These reactions typically proceed via an S_N2 mechanism, which involves a single, bimolecular step where the nucleophile attacks as the leaving group departs. libretexts.org The rate of this type of reaction is influenced by the concentration of both the substrate and the nucleophile. libretexts.org The reactivity of secondary alkyl bromides like 2-bromobutanamide (B1267324) derivatives is generally intermediate between primary and tertiary halides for S_N2 reactions. tardigrade.in

A wide array of nucleophiles can be employed to displace the α-bromine, leading to a host of new derivatives.

Oxygen Nucleophiles: Hydroxide (B78521) ions or alkoxides can react to form α-hydroxy or α-alkoxy amides, respectively. For instance, reaction with sodium hydroxide would yield 2-hydroxy-N-(2-bromophenyl)butanamide.

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are effective nucleophiles for this transformation. The reaction with ammonia would produce the corresponding α-amino amide. youtube.com Studies on similar α-bromoacetamides have shown that they readily react with various amines to form N-substituted glycine (B1666218) derivatives. irejournals.com For example, 2-bromo-N-(p-chlorophenyl)acetamide reacts with amines like butylamine (B146782) or piperidine (B6355638) in the presence of a base to yield the respective 2-amino-N-(p-chlorophenyl)acetamide derivatives. irejournals.com

Sulfur Nucleophiles: Thiolates and other sulfur-containing nucleophiles can be used to introduce sulfur functionalities. The reaction of related α-bromo esters with thiourea (B124793) is a known method for synthesizing heterocyclic compounds like thiazolidinones. researchgate.net

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can form new carbon-carbon bonds at the α-position, allowing for chain extension.

The table below illustrates potential products from the reaction of 2-Bromo-N-(2-bromophenyl)butanamide with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-N-(2-bromophenyl)butanamide |

| Alkoxide | Sodium Ethoxide (NaOEt) | 2-Ethoxy-N-(2-bromophenyl)butanamide |

| Amine | Ammonia (NH₃) | 2-Amino-N-(2-bromophenyl)butanamide |

| Thiolate | Sodium Hydrosulfide (NaSH) | N-(2-Bromophenyl)-2-mercaptobutanamide |

| Cyanide | Sodium Cyanide (NaCN) | N-(2-Bromophenyl)-2-cyanobutanamide |

The structure of this compound is well-suited for intramolecular cyclization reactions. Under basic conditions, the amide nitrogen can act as an internal nucleophile, attacking the α-carbon to displace the bromide and form a four-membered ring, a β-lactam (azetidin-2-one).

Furthermore, the molecule can serve as a precursor for larger heterocyclic systems. For example, if the amide were first hydrolyzed to 2-bromoaniline (B46623) and 2-bromobutanoic acid, subsequent reaction sequences could lead to various heterocycles. More direct intramolecular reactions on derivatized forms of the molecule are also plausible. The synthesis of quinolin-2-ones, for instance, has been achieved through the intramolecular cyclization of related N-arylpropynamides. researchgate.net Oxidative cyclization of precursors like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is another established route to form indolinone heterocycles. nih.gov

| Reaction Type | Conditions | Potential Heterocyclic Product |

| Intramolecular N-Alkylation | Base (e.g., NaH) | 1-(2-Bromophenyl)-3-ethylazetidin-2-one |

| Pictet-Spengler type reaction | After reduction of amide and functionalization | Tetrahydroquinoline derivatives |

| Bischler-Napieralski type reaction | After specific derivatization | Dihydroisoquinoline analogues |

Aromatic Substitution Reactions on the Bromophenyl Ring

The 2-bromophenyl group can undergo reactions typical of aromatic compounds, including electrophilic substitution and modern cross-coupling reactions.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-N-(2-bromo-4-nitrophenyl)butanamide |

| Bromination | Br₂, FeBr₃ | 2-Bromo-N-(2,4-dibromophenyl)butanamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(4-Acyl-2-bromophenyl)-2-bromobutanamide |

The bromine atom on the phenyl ring is a key handle for transition metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the bromoarene with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to form biaryl compounds. researchgate.net This would allow the synthesis of complex N-(biphenyl)butanamide derivatives.

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, yields an aryl-alkyne product.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new C-N bond by coupling the aryl bromide with an amine, leading to diaminobenzene derivatives after transformation.

Heck Coupling: The reaction with an alkene under palladium catalysis would attach a vinyl group to the aromatic ring.

These reactions offer a modular approach to building complex molecular architectures from the this compound scaffold. rhhz.net The choice of catalyst and reaction conditions can often allow for selective reaction at the aryl bromide over the alkyl bromide.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | N-(2-Phenylphenyl) derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | N-(2-(Phenylethynyl)phenyl) derivative |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, Ligand, Base | N-(2-Anilinophenyl) derivative |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Base | N-(2-Styrylphenyl) derivative |

Amide Bond Transformations

The amide linkage itself is a robust functional group but can be transformed under specific conditions.

Hydrolysis: Under either strong acidic (e.g., H₃O⁺, heat) or basic (e.g., NaOH, heat) conditions, the amide bond can be cleaved. This hydrolysis would break the molecule into two components: 2-bromobutanoic acid and 2-bromoaniline.

Reduction: Powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene (B1212753) group (CH₂). This reaction would convert the butanamide into N-(2-bromophenyl)butan-1-amine, transforming the amide into a secondary amine.

These transformations are fundamental in organic synthesis for interconverting functional groups.

| Transformation | Reagents | Product(s) |

| Acidic Hydrolysis | HCl (aq), Heat | 2-Bromobutanoic acid + 2-Bromoaniline hydrochloride |

| Basic Hydrolysis | NaOH (aq), Heat | Sodium 2-bromobutanoate + 2-Bromoaniline |

| Reduction | 1. LiAlH₄ 2. H₂O | N-(2-(2-Bromobutyl)phenyl)amine |

Table of Mentioned Compounds

| Chemical Name |

| 2-Amino-N-(2-bromophenyl)butanamide |

| 2-Amino-N-(p-chlorophenyl)acetamide |

| 2-Bromo-N-(2,4-dibromophenyl)butanamide |

| 2-Bromo-N-(2-bromo-4-nitrophenyl)butanamide |

| This compound |

| 2-Bromo-N-(p-chlorophenyl)acetamide |

| 2-Bromoaniline |

| 2-Bromoaniline hydrochloride |

| 2-Bromobutanoic acid |

| 2-Ethoxy-N-(2-bromophenyl)butanamide |

| 2-Hydroxy-N-(2-bromophenyl)butanamide |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile |

| Ammonia |

| Aniline |

| Azetidin-2-one |

| Bromine |

| Butylamine |

| Indolinone |

| Lithium aluminum hydride |

| N-(2-(2-Bromobutyl)phenyl)amine |

| N-(2-Anilinophenyl) derivative |

| N-(2-Bromophenyl)-2-cyanobutanamide |

| N-(2-Bromophenyl)-2-mercaptobutanamide |

| N-(2-Bromophenyl)butan-1-amine |

| N-(2-Phenylphenyl) derivative |

| N-(2-Styrylphenyl) derivative |

| N-(4-Acyl-2-bromophenyl)-2-bromobutanamide |

| N-arylpropynamide |

| Phenylacetylene |

| Phenylboronic acid |

| Piperidine |

| Quinolin-2-one |

| Sodium 2-bromobutanoate |

| Sodium Cyanide |

| Sodium Ethoxide |

| Sodium Hydrosulfide |

| Sodium Hydroxide |

| Styrene |

| Tetrahydroquinoline |

| Thiazolidinone |

| Thiourea |

Hydrolysis under Acidic or Basic Conditions

The amide bond in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base, typically requiring heat. chemguide.co.uklibretexts.orgmasterorganicchemistry.com

Under acidic conditions, such as refluxing with a strong acid like hydrochloric acid, the amide undergoes hydrolysis to yield 2-bromobutanoic acid and 2-bromoaniline. chemguide.co.uklibretexts.org The reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com

In contrast, basic hydrolysis, achieved by heating the amide with a strong base like sodium hydroxide, results in the formation of the sodium salt of 2-bromobutanoic acid and 2-bromoaniline. chemguide.co.uklibretexts.org The reaction proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. khanacademy.org

It is important to note that the rate of hydrolysis can be influenced by the substituents on both the acyl and the aryl portions of the molecule. arkat-usa.org For N-aryl amides, the electronic nature of the substituents on the aromatic ring can affect the reaction rate. Electron-withdrawing groups on the phenyl ring can potentially accelerate the hydrolysis. arkat-usa.org

Table 1: Representative Conditions for Amide Hydrolysis

| Hydrolysis Type | Reagents | Conditions | Products |

| Acidic | Dilute HCl or H₂SO₄ | Heating under reflux | Carboxylic acid and Ammonium/Amine Salt |

| Basic | Aqueous NaOH or KOH | Heating under reflux | Carboxylate Salt and Amine |

This table presents generalized conditions for amide hydrolysis and the expected products are based on the hydrolysis of analogous N-substituted amides. chemguide.co.uklibretexts.org

Reduction to Corresponding Amines

The amide functionality in this compound can be reduced to the corresponding amine, N-(2-bromophenyl)butan-1-amine. This transformation is typically accomplished using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. lumenlearning.comchemistrysteps.commasterorganicchemistry.comlibretexts.org

The reduction process involves the complete removal of the carbonyl oxygen atom and its replacement with two hydrogen atoms. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. chemistrysteps.commasterorganicchemistry.com Both primary, secondary, and tertiary amides can be reduced to their corresponding amines using this method. masterorganicchemistry.comlibretexts.org

Table 2: General Conditions for Amide Reduction

| Reagent | Solvent | Reaction Type | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reduction | Amine |

This table outlines a standard method for the reduction of amides to amines, which is applicable to a wide range of amide substrates. masterorganicchemistry.comlibretexts.org

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of two bromine atoms and a chiral center (at the α-carbon) in this compound introduces considerations of regioselectivity and stereoselectivity in its chemical transformations.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, reactions involving nucleophilic substitution could potentially occur at the α-bromo position or at the bromine-substituted carbon on the phenyl ring. The α-bromo group, being part of an α-haloamide, is generally more susceptible to nucleophilic substitution than the aryl bromide. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.

Recent studies on the α-arylation of N-alkylbenzamides have highlighted the possibility of achieving site-selectivity through careful choice of catalysts and reaction conditions. rsc.orgnih.govresearchgate.net For instance, metallaphotoredox catalysis has been shown to preferentially activate aryl bromides for C-H functionalization reactions. rsc.orgnih.gov

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. masterorganicchemistry.com Since this compound possesses a stereocenter at the α-carbon, reactions at this position can proceed with either inversion or retention of configuration, or result in a racemic mixture. The stereochemical outcome is highly dependent on the reaction mechanism and the reagents employed.

Synthesis of Structurally Modified this compound Analogues

The synthesis of structurally modified analogues of this compound can be achieved by altering either the N-aryl portion or the acyl chain of the molecule.

One common approach to synthesizing N-substituted phenyl-2-haloacetamides involves the reaction of a substituted aniline with a 2-haloacetyl halide. nih.gov By analogy, analogues of this compound can be prepared by reacting different substituted anilines with 2-bromobutanoyl chloride. This allows for the introduction of various substituents onto the phenyl ring.

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for modifying the aryl bromide moiety. researchgate.net This methodology would enable the replacement of the bromine atom on the phenyl ring with a wide range of aryl, heteroaryl, or alkyl groups, thus generating a diverse library of analogues.

The synthesis of homologated analogues, where the length of the n-alkyl chain is varied, has also been reported for similar compounds like 2-bromo-3-(n-alkylamino)-1,4-napthoquinone. researchgate.net This suggests that a series of 2-bromo-N-(2-bromophenyl)alkanamides with varying chain lengths could be synthesized.

Table 3: Potential Synthetic Routes for Analogues

| Reaction Type | Reactants | Product |

| Amide Formation | Substituted Aniline + 2-Bromobutanoyl Chloride | N-(Substituted phenyl)-2-bromobutanamide |

| Suzuki-Miyaura Coupling | 2-Bromo-N-(Aryl)butanamide + Boronic Acid | N-(Biphenyl or substituted aryl)butanamide derivative |

This table provides examples of synthetic strategies that could be employed to generate a variety of analogues of the target compound. nih.govresearchgate.net

Conclusion and Future Perspectives in 2 Bromo N 2 Bromophenyl Butanamide Research

Summary of Key Research Insights on Synthetic Accessibility and Structural Features

The synthesis of 2-Bromo-N-(2-bromophenyl)butanamide is principally achieved through the reaction of 2-bromobutanoyl halide with 2-bromoaniline (B46623). This classical approach, involving the substitution at the carbonyl group of an α-haloacetyl halide with a nucleophilic amine, remains a fundamental and reliable method for preparing α-halo amides. nih.gov Variations of this method, such as using different solvents or bases, can be employed to optimize the reaction yield and purity.

The structural characteristics of this compound are defined by the presence of two bromine atoms, one on the aromatic ring and another at the α-position of the butanamide side chain. This dibrominated structure imparts specific conformational and electronic properties to the molecule. X-ray crystallography studies on analogous N-aromatic amides reveal that the conformation of the N-H bond relative to the carbonyl group and the substituents on the aromatic ring and side chain are crucial in determining the crystal packing and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net For instance, in similar structures like 2-bromo-N-(4-bromophenyl)acetamide, the N-H bond is anti to both the carbonyl and C-Br bonds in the side chain, leading to the formation of molecular chains through N-H···O hydrogen bonds. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11Br2NO |

| Molecular Weight | 325.01 g/mol |

| CAS Number | 62856-45-1 |

| Predicted LogP | 3.5 |

| Predicted Boiling Point | 401.5 ± 40.0 °C |

| Predicted Density | 1.713 ± 0.06 g/cm³ |

Note: The data in this table is based on computational predictions and may vary from experimental values.

Unexplored Avenues in Advanced Synthetic Chemistry and Derivatization

While the fundamental synthesis is established, there are significant opportunities for exploring more advanced and divergent synthetic methodologies. scispace.com Modern catalytic systems, including transition metal catalysis (e.g., palladium, copper, nickel) and organocatalysis, could offer milder reaction conditions, higher yields, and improved selectivity for the synthesis of this compound and its derivatives. numberanalytics.com For example, palladium-catalyzed cross-coupling reactions could be employed to selectively functionalize the brominated phenyl ring. mdpi.com

Furthermore, the derivatization of this compound presents a vast and largely unexplored area. The reactivity of the α-bromo atom allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. nih.gov This could lead to the creation of a library of novel compounds with potentially interesting chemical and physical properties. The development of stereoselective synthesis methods to control the chirality at the α-carbon would also be a significant advancement, opening up avenues for creating enantiomerically pure derivatives.

Advancements in High-Throughput Characterization and Screening Methodologies

The exploration of a large number of derivatives necessitates the use of advanced high-throughput characterization and screening techniques. Modern analytical methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be automated to rapidly analyze and confirm the structures of newly synthesized compounds.

For screening purposes, techniques like time-resolved Förster resonance energy transfer (TR-FRET)-based platforms could be adapted to quantify the interaction of these compounds with specific biological targets in a high-throughput manner. nih.gov Such methodologies would be invaluable in identifying potential applications for the newly synthesized derivatives in various fields.

Prospects for Integrated Computational and Experimental Research Approaches

The integration of computational chemistry with experimental work holds immense promise for accelerating research on this compound. Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule and its derivatives, providing insights into their reactivity and potential interactions. researchgate.net For instance, Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) studies can help identify the most reactive sites for chemical modification. mdpi.com

Computational docking studies could be employed to screen virtual libraries of derivatives against various protein targets, helping to prioritize compounds for synthesis and experimental testing. researchgate.net This synergistic approach can save significant time and resources by focusing experimental efforts on the most promising candidates.

Outlook for Further Mechanistic Studies and Rational Design of Novel Halogenated Amide Scaffolds

A deeper understanding of the reaction mechanisms involving halogenated amides is crucial for the rational design of novel compounds. Mechanistic studies on copper-catalyzed N-arylation of amides, for example, have provided valuable insights into the role of ligands and the nature of the catalytic species. acs.org Similar detailed investigations into the reactions of this compound could uncover new reactivity patterns and enable the development of more efficient synthetic protocols.

The concept of halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is gaining increasing recognition in molecular design. nih.gov The two bromine atoms in this compound could participate in such interactions, influencing the compound's solid-state structure and its interactions with other molecules. The rational design of novel halogenated amide scaffolds could leverage these interactions to create materials with specific properties or molecules with enhanced biological activity. nih.gov By systematically modifying the scaffold and exploring the effects of these changes, it is possible to design new molecules with tailored functionalities. rsc.org

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-N-(2-bromophenyl)butanamide, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves bromination of N-(2-bromophenyl)butanamide using brominating agents like N-bromosuccinimide (NBS) or bromine. Solvent choice (e.g., dichloromethane or chloroform) and temperature control (0–25°C) are critical to ensure selective bromination at the α-carbon of the amide group. For example, NBS in dichloromethane at 0°C minimizes side reactions like over-bromination or aryl ring halogenation. Reaction progress can be monitored via TLC or HPLC, with purification achieved via column chromatography using ethyl acetate/hexane gradients .

- Key Variables :

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | CH₂Cl₂ | 0 | 65–75 |

| Br₂ | CHCl₃ | 25 | 50–60 |

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 7.5–7.8 ppm (aromatic protons), δ 4.2–4.5 ppm (amide NH), and δ 2.0–2.5 ppm (butanamide CH₂ groups). ¹³C NMR confirms the bromine substitution at the α-carbon (δ 35–40 ppm for C-Br).

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture diffractometer at 200 K) resolves spatial arrangements and validates bond lengths/angles, particularly the Br-C bond (1.93–1.97 Å) and amide planarity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC analysis reveals hydrolytic degradation (amide bond cleavage) as the primary pathway. Storage recommendations: dark, anhydrous conditions at –20°C in amber vials with molecular sieves .

Advanced Research Questions

Q. How does the steric and electronic influence of the 2-bromophenyl group affect nucleophilic substitution kinetics in this compound?

- Methodological Answer : Kinetic studies (e.g., using UV-Vis spectroscopy or stopped-flow techniques) quantify reaction rates with nucleophiles (e.g., amines, thiols). The ortho-bromo substituent induces steric hindrance, slowing SN2 reactions, while its electron-withdrawing nature enhances electrophilicity at the α-carbon. Compare with para-substituted analogs (e.g., 4-bromophenyl derivatives) to isolate electronic vs. steric effects .

- Data Example :

| Nucleophile | k (M⁻¹s⁻¹) for this compound | k (M⁻¹s⁻¹) for 4-Bromo Analog |

|---|---|---|

| Piperidine | 0.15 ± 0.02 | 0.35 ± 0.03 |

| Thiophenol | 0.22 ± 0.03 | 0.50 ± 0.05 |

Q. What computational strategies can predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model transition states and activation energies for bromine displacement. Molecular dynamics simulations (e.g., using Gaussian or ORCA) assess solvent effects and conformational flexibility. Pair with experimental data to validate computational models .

Q. How can factorial design optimize the synthesis of derivatives from this compound?

- Methodological Answer : Use a 2³ factorial design to evaluate variables: brominating agent concentration (X₁), reaction time (X₂), and temperature (X₃). Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing byproducts. Statistical tools like ANOVA (α = 0.05) validate significance .

- Example Design :

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| [NBS] (mmol) | 1.0 | 1.5 |

| Time (h) | 2 | 6 |

| Temperature (°C) | 0 | 25 |

Contradictions and Gaps in Evidence

- describes bromination protocols for a 4-chlorophenyl analog but lacks direct data for the 2-bromophenyl variant. Researchers must empirically adjust conditions to account for steric differences.

- provides crystallographic data for a structurally similar amide but does not address the impact of bromine positioning on intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.